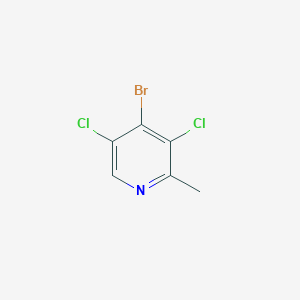
4-Isopropylcyclohexane-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2 It is known for its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-isopropylcyclohexanecarboxylic acid with appropriate reagents to introduce the carboximidamide group. This can be done using a one-pot Ugi reaction, which is a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboximidamide group into amines or other reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
4-Isopropylcyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 4-Isopropylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Isopropylcyclohexane-1-carboximidamide include:
cis-1-fluoro-4-isopropylcyclohexane: This compound has a similar cyclohexane ring structure with different substituents.
trans-4-isopropylcyclohexanecarboxylic acid: Used in similar synthetic routes and reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4-propan-2-ylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H3,11,12) |
Clé InChI |
LNBWJBPMRQAEBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
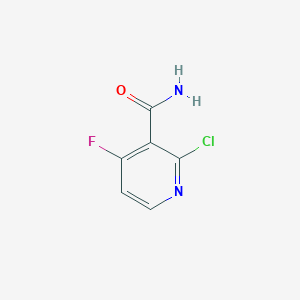

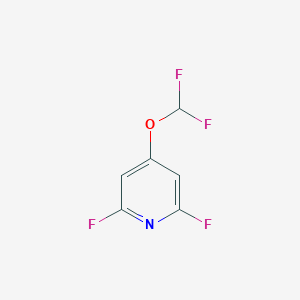
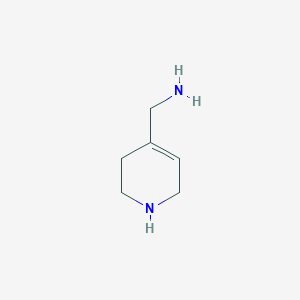
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
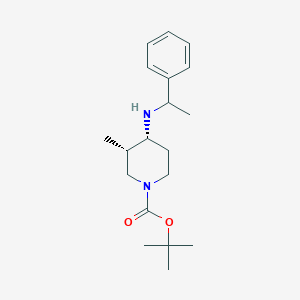
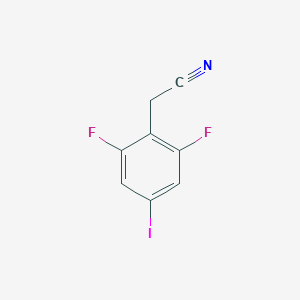
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
